molecular formula C16H34O3 B14243795 (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid CAS No. 207351-70-0

(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid

Cat. No.: B14243795
CAS No.: 207351-70-0
M. Wt: 274.44 g/mol
InChI Key: SLAOPQSMGZESHU-VHBLZNKNSA-N
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Description

(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is an organic compound that features a unique combination of a secondary alcohol and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a corresponding ketone precursor using a chiral catalyst. The reaction conditions typically include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a chiral rhodium complex. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst to achieve high yields and enantioselectivity. The reaction is typically conducted in a continuous flow reactor to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Thionyl chloride in dichloromethane at room temperature.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding primary alcohol.

    Substitution: The major products are the corresponding alkyl halides.

Scientific Research Applications

(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid involves its interaction with specific molecular targets and pathways. The secondary alcohol group can form hydrogen bonds with enzymes, affecting their activity. The carboxylic acid group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2,3-dibromo-3-phenylpropanoic acid
  • (2R,3R)-2,3-dibromo-3-phenylpropanoic acid
  • 3,7-dimethylundecanoic acid

Uniqueness

(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.

Properties

CAS No.

207351-70-0

Molecular Formula

C16H34O3

Molecular Weight

274.44 g/mol

IUPAC Name

(2S,3R)-3,7-dimethylundecan-2-ol;propanoic acid

InChI

InChI=1S/C13H28O.C3H6O2/c1-5-6-8-11(2)9-7-10-12(3)13(4)14;1-2-3(4)5/h11-14H,5-10H2,1-4H3;2H2,1H3,(H,4,5)/t11?,12-,13+;/m1./s1

InChI Key

SLAOPQSMGZESHU-VHBLZNKNSA-N

Isomeric SMILES

CCCCC(C)CCC[C@@H](C)[C@H](C)O.CCC(=O)O

Canonical SMILES

CCCCC(C)CCCC(C)C(C)O.CCC(=O)O

Origin of Product

United States

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